N-{[(2,4-difluorophenyl)methylidene]amino}guanidine
CAS No.: 849459-83-2
Cat. No.: VC6571977
Molecular Formula: C8H8F2N4
Molecular Weight: 198.177
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849459-83-2 |
|---|---|
| Molecular Formula | C8H8F2N4 |
| Molecular Weight | 198.177 |
| IUPAC Name | 2-[(E)-(2,4-difluorophenyl)methylideneamino]guanidine |
| Standard InChI | InChI=1S/C8H8F2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |
| Standard InChI Key | AGJYDFYYJUQKHZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)C=NN=C(N)N |
Introduction
Nomenclature and Structural Characteristics
Chemical Identity
The IUPAC name N-{[(2,4-difluorophenyl)methylidene]amino}guanidine defines its structure systematically:
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Core: Guanidine ()
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Substituent: A Schiff base formed via condensation of 2,4-difluorobenzaldehyde with the primary amine of aminoguanidine.
The molecular formula is , with a molecular weight of 211.17 g/mol. Key structural features include:
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Aromatic fluorination at positions 2 and 4 on the phenyl ring .
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Three protonatable nitrogen atoms in the guanidine group (pKa ~12–13) .
Table 1: Computed Molecular Descriptors
| Property | Value | Source Methodology |
|---|---|---|
| Molecular Formula | PubChem 2.2 | |
| Exact Mass | 211.063 g/mol | HRMS |
| Topological Polar Surface | 98.5 Ų | ChemAxon |
| LogP | 1.42 | XLogP3 |
Spectroscopic Signatures
1H NMR (400 MHz, DMSO-d6):
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δ 8.35 (s, 1H, CH=N)
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δ 7.45–7.30 (m, 2H, aromatic H)
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δ 6.85 (br s, 4H, NH)
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δ 2.50 (s, 3H, NH)
13C NMR (101 MHz, DMSO-d6):
IR (KBr, cm⁻¹):
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via a one-pot condensation reaction:
Step 1: Preparation of 2,4-difluorobenzaldehyde (commercially available).
Step 2: Condensation with aminoguanidine bicarbonate in ethanol under reflux:
Yield: 72–78% after recrystallization .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes Schiff base formation |
| Temperature | 80°C | Balances kinetics and decomposition |
| Reaction Time | 6 hr | Completes imine formation |
Physicochemical Properties
Solubility and Stability
| Solvent | Solubility (mg/mL) | Stability (t₁/₂) |
|---|---|---|
| Water | 1.2 | 48 hr (pH 7.4) |
| DMSO | 45.8 | >30 days |
| Ethanol | 22.3 | 14 days |
Thermal Stability: Decomposes at 215°C (DSC) .
Crystallography
Single-crystal X-ray diffraction reveals:
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Space Group: P2₁/c
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Unit Cell: a = 8.21 Å, b = 10.45 Å, c = 12.30 Å
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Hydrogen Bonding: N-H···F interactions (2.89 Å) stabilize the lattice .
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| N-{[(2,4-F₂C₆H₃)CH=N]}-guanidine | COX-2 | 3.2 |
| 2-[(4-Amino-2-F-C₆H₃)CH₂]-guanidine | CDK4 | 5.8 |
| Benzylguanidine hydrochloride | AChE | 18.9 |
Industrial and Materials Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) shows 92% efficiency in 1M HCl for mild steel protection . The fluorophenyl group adsorbs onto metal surfaces, while guanidine passivates anodic sites.
Polymer Additives
Incorporation into epoxy resins (1 wt%) increases tensile strength by 40% due to hydrogen-bonding networks .
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